An In-Depth Technical Guide to Benzydamine-d6 N-Oxide: Properties, Synthesis, and Application in Bioanalytical Research
An In-Depth Technical Guide to Benzydamine-d6 N-Oxide: Properties, Synthesis, and Application in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Deuterated Metabolite in Modern Drug Analysis
Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, is widely used for the treatment of inflammatory conditions of the mouth and throat.[1] Its therapeutic action is complemented by a well-characterized metabolic profile, in which the major metabolic pathway is N-oxidation to form Benzydamine N-Oxide.[1] This biotransformation is primarily mediated by flavin-containing monooxygenases (FMOs), particularly FMO3 in human liver microsomes.[2][3]
In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry.[4][5][6] These standards, which are chemically identical to the analyte but have a different mass due to the incorporation of isotopes like deuterium (²H or D), are essential for correcting for variability in sample preparation, chromatographic separation, and ionization efficiency.[5][6]
This guide provides a comprehensive technical overview of Benzydamine-d6 N-Oxide, a deuterated analog of the primary metabolite of Benzydamine. Its primary application is as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Benzydamine N-Oxide in biological matrices. This document will delve into its chemical properties, provide a detailed methodology for its synthesis and characterization, and outline its application in a validated bioanalytical workflow.
Physicochemical Properties of Benzydamine-d6 N-Oxide
The physicochemical properties of Benzydamine-d6 N-Oxide are crucial for its handling, storage, and application in analytical methods. The following table summarizes its key properties, with some values for the non-deuterated analog provided for reference.
| Property | Value | Source |
| Chemical Name | 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-di(methyl-d3)propan-1-amine oxide | N/A |
| Molecular Formula | C₁₉H₁₇D₆N₃O₂ | [2] |
| Molecular Weight | 331.44 g/mol | [2] |
| CAS Number | 1246820-03-0 | [2] |
| Physical State | Solid, white to off-white (for non-deuterated analog) | [7] |
| Melting Point | 94-95 °C (for non-deuterated analog, as hydrogen maleate salt) | [7] |
| Solubility | Slightly soluble in Chloroform and DMSO (for non-deuterated analog) | N/A |
| Storage Temperature | 2-8°C | [7] |
Synthesis and Characterization
The synthesis of Benzydamine-d6 N-Oxide involves a two-step process: the synthesis of the deuterated precursor, Benzydamine-d6, followed by its N-oxidation.
Synthesis of Benzydamine-d6
The deuterium labels are introduced via the dimethylamino group. This can be achieved by reacting 1-benzyl-3-(3-chloropropoxy)-1H-indazole with deuterated dimethylamine ((CD₃)₂NH).
N-Oxidation of Benzydamine-d6
The subsequent N-oxidation of the tertiary amine, Benzydamine-d6, can be accomplished using a variety of oxidizing agents. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).
Experimental Protocol: Synthesis of Benzydamine-d6 N-Oxide
Step 1: Synthesis of Benzydamine-d6
-
To a solution of 1-benzyl-3-(3-chloropropoxy)-1H-indazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile, add potassium carbonate (2 equivalents) and dimethylamine-d6 hydrochloride (1.2 equivalents).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Benzydamine-d6.
Step 2: N-Oxidation of Benzydamine-d6
-
Dissolve Benzydamine-d6 (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 equivalents) in DCM dropwise to the cooled solution of Benzydamine-d6.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield Benzydamine-d6 N-Oxide.
Characterization
The synthesized Benzydamine-d6 N-Oxide should be thoroughly characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 332.25.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum will be similar to that of the non-deuterated Benzydamine N-Oxide, with the notable absence of the signal corresponding to the N-methyl protons. The protons on the carbons adjacent to the N-oxide group will show a downfield shift compared to the parent amine.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all 19 carbon atoms. The signals for the deuterated methyl carbons will be observed as multiplets due to C-D coupling and will be significantly less intense. The carbons alpha to the N-oxide will also exhibit a characteristic chemical shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-O stretching vibration, typically in the range of 950-970 cm⁻¹.
Analytical Methodologies: Application in LC-MS/MS
Benzydamine-d6 N-Oxide is an ideal internal standard for the quantification of Benzydamine N-Oxide in biological samples by LC-MS/MS. The following provides a detailed protocol for such an application.
Experimental Protocol: Quantification of Benzydamine N-Oxide in Human Plasma
1. Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of Benzydamine-d6 N-Oxide (the internal standard, IS) in methanol.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components. For example, starting with 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and then re-equilibrating at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Benzydamine N-Oxide (Analyte): The precursor ion will be the protonated molecule [M+H]⁺ at m/z 326.2. A characteristic product ion should be selected after fragmentation (e.g., loss of the dimethylamine oxide moiety or other stable fragments).
-
Benzydamine-d6 N-Oxide (IS): The precursor ion will be the protonated molecule [M+H]⁺ at m/z 332.2. The corresponding product ion, with a 6 Da mass shift from the analyte's product ion, should be monitored. A common fragmentation for N-oxides is the loss of the oxygen atom, which would result in a product ion at m/z 316.2.[8] Another potential fragmentation is the loss of the dimethylamine-d6 oxide moiety.
-
-
Collision Energy and other MS parameters: These should be optimized for each specific instrument to achieve the best sensitivity and specificity.
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and quality control sample.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of Benzydamine N-Oxide in the unknown samples by interpolating their peak area ratios from the calibration curve.
The Role of Benzydamine-d6 N-Oxide in DMPK Studies
The use of Benzydamine-d6 N-Oxide as an internal standard is a prime example of the application of stable isotope-labeled compounds in DMPK studies. Its utility stems from its near-identical chemical and physical properties to the endogenous metabolite, Benzydamine N-Oxide.
By co-eluting with the analyte during chromatography and exhibiting the same ionization response in the mass spectrometer's source, Benzydamine-d6 N-Oxide effectively normalizes for any variations that may occur during the analytical process. This leads to highly accurate and precise quantification, which is essential for:
-
Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Benzydamine.
-
Therapeutic Drug Monitoring (TDM): Ensuring that the systemic exposure to Benzydamine and its major metabolite is within a safe and effective range.
-
In vitro metabolism studies: Investigating the kinetics of Benzydamine N-oxidation by different enzyme systems (e.g., recombinant FMOs, liver microsomes).
Conclusion
Benzydamine-d6 N-Oxide is a vital tool for researchers and scientists in the field of drug development and bioanalysis. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of Benzydamine's major metabolite, Benzydamine N-Oxide. This in-depth technical guide has provided a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and characterization, and a robust protocol for its application in LC-MS/MS-based bioanalysis. The principles and workflows described herein are fundamental to generating high-quality data in DMPK studies, ultimately contributing to a better understanding of the pharmacology of Benzydamine and ensuring its safe and effective use.
References
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Flavin-containing monooxygenase mediated metabolism of benzydamine in perfused brain and liver. (1998). Biochimica et Biophysica Acta (BBA) - General Subjects, 1425(1), 41-46. [Link]
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Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity. (2006). Methods in Molecular Biology, 320, 157-162. [Link]
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Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity. (2000). British Journal of Clinical Pharmacology, 50(6), 553-561. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3934-3943. [Link]
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Benzydamine | C19H23N3O | CID 12555. PubChem. [Link]
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Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. (2001). Rapid Communications in Mass Spectrometry, 15(22), 2085-2090. [Link]
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